molecular formula C20H21ClN2O4 B4301126 2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide

Cat. No.: B4301126
M. Wt: 388.8 g/mol
InChI Key: LDVADBVMPNMIER-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide typically involves the following steps:

    Formation of the phenoxyacetamide backbone: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyano and diethoxy groups: The intermediate product is then reacted with 2-cyano-4,5-diethoxyaniline under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenoxy ring.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: As a potential herbicide or pesticide due to its phenoxyacetamide structure.

    Materials Science: As a building block for the synthesis of novel polymers or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting a particular enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)acetic acid: A simpler analog without the cyano and diethoxy groups.

    N-(2-cyano-4,5-diethoxyphenyl)acetamide: Lacks the phenoxy group.

    2-(4-chloro-3-methylphenoxy)-N-phenylacetamide: Similar structure but without the cyano and diethoxy groups.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide is unique due to the combination of the phenoxy, cyano, and diethoxy groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-4-25-18-9-14(11-22)17(10-19(18)26-5-2)23-20(24)12-27-15-6-7-16(21)13(3)8-15/h6-10H,4-5,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVADBVMPNMIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC(=C(C=C2)Cl)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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